beta-Fenchyl acetate, exo-

Description

Contextualization within Monoterpenoid Ester Chemistry

Exo-β-fenchyl acetate (B1210297) belongs to the large and diverse class of naturally occurring compounds known as monoterpenes. nih.gov Structurally, monoterpenoids are composed of two isoprene (B109036) units and can be acyclic, monocyclic, or bicyclic. mdpi.com Exo-β-fenchyl acetate is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in many monoterpenes. nih.gov The "exo-" designation in its name refers to the stereochemistry of the acetate group, indicating its orientation on the bicyclic ring system.

As an ester, exo-β-fenchyl acetate is a derivative of a monoterpene alcohol (fenchol) and acetic acid. The esterification of monoterpene alcohols is a common functionalization in natural product chemistry, leading to a wide array of compounds with varied chemical and physical properties. mdpi.com These esters are often key components of essential oils and contribute to the aromatic and flavor profiles of many plants. researchgate.net The study of monoterpenoid esters like exo-β-fenchyl acetate is crucial for understanding the structure-activity relationships within this class of compounds and their potential applications. nih.gov

Significance in Natural Products Chemistry and Biosynthesis Research

The significance of exo-β-fenchyl acetate in natural products chemistry stems from its presence in various plant species, where it contributes to the plant's chemical profile. For instance, it has been identified as a constituent in Foeniculum vulgare (fennel). knapsackfamily.com The isolation and structural elucidation of such compounds are fundamental to cataloging the vast chemical diversity found in nature.

From a biosynthetic perspective, exo-β-fenchyl acetate is an important subject of research. The biosynthesis of monoterpenes involves complex enzymatic pathways that convert simple precursors into intricate cyclic and bicyclic structures. mdpi.com The formation of the fenchane (B1212791) skeleton and the subsequent esterification to form exo-β-fenchyl acetate are of interest to researchers studying the enzymes and genetic mechanisms that govern the production of these specialized metabolites in plants. Understanding these pathways can have implications for metabolic engineering and the production of valuable natural products.

Chemical and Physical Properties of exo-β-Fenchyl Acetate

The following table summarizes some of the key computed chemical and physical properties of exo-β-fenchyl acetate. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | [(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

| InChIKey | JUWUWIGZUVEFQB-SCVCMEIPSA-N |

| Canonical SMILES | CC(=O)O[C@@H]1[C@]2(CCC@HC1(C)C)C |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 196.146329876 Da |

| Monoisotopic Mass | 196.146329876 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 269 |

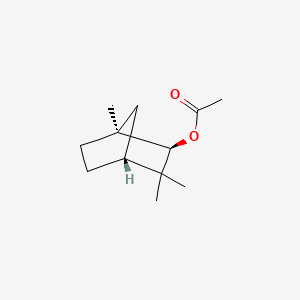

Structure

2D Structure

3D Structure

Properties

CAS No. |

76109-40-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |

InChI Key |

JUWUWIGZUVEFQB-SCVCMEIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@]2(CC[C@H](C2)C1(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C2CCC1(C2)C)(C)C |

Origin of Product |

United States |

Stereochemical Aspects of Exo β Fenchyl Acetate

Diastereomeric and Enantiomeric Considerations

The intricate stereochemistry of fenchyl acetate (B1210297) is rooted in its bicyclic structure, which gives rise to multiple stereoisomers. nist.govnist.gov Understanding the relationships between these isomers is crucial for its characterization.

Relationship to endo-Fenchyl Acetate Diastereomer

Exo- and endo-fenchyl acetate are diastereomers, meaning they are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This diastereomeric relationship arises from the different spatial orientations of the acetate group on the bicyclic [2.2.1] heptane (B126788) skeleton. In the exo isomer, the acetate group is oriented away from the six-membered ring, while in the endo isomer, it is positioned towards it. This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties for each diastereomer.

The terms exo and endo are used to describe the relative stereochemistry of substituents in a bridged ring system. The exo substituent is on the same side as the shorter bridge, while the endo substituent is on the same side as the longer bridge. This distinction is critical in understanding the reactivity and biological activity of these molecules. For instance, the hydroformylation of certain bicyclic monoterpenes can lead to a mixture of exo and endo products, with the ratio depending on the reaction conditions and catalysts used. rsc.org

Absolute Configuration and Chiral Properties

Fenchyl acetate possesses multiple chiral centers, leading to the existence of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of a specific enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with (1S,2R,4R) and (1R,2S,4S) being the descriptors for the enantiomers of exo-β-fenchyl acetate. nih.govthegoodscentscompany.com For example, one specific enantiomer is designated as [(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate. nih.gov These enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation of a mixture of fenchyl acetate isomers has been reported as [α]22/D +54° (neat). sigmaaldrich.com

The chirality of fenchyl acetate and its parent alcohol, fenchol (B156177), is a key aspect of their role in nature and their applications. Fenchone (B1672492) and camphor, closely related bicyclic ketones, are well-known natural products available in optically pure forms and are valuable building blocks in asymmetric synthesis. core.ac.uk The enantiomeric composition of fenchyl acetate can be crucial in the flavor and fragrance industry, as different enantiomers can elicit distinct sensory responses.

Advanced Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the complex stereochemistry of exo-β-fenchyl acetate and its related isomers necessitates the use of sophisticated spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the detailed stereochemical analysis of fenchyl acetate isomers.

While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for definitively assigning the stereochemistry. kashanu.ac.irscribd.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been successfully employed to distinguish between endo and exo diastereomers of fenchyl acetate. scribd.cominformahealthcare.comresearchgate.net

HSQC correlates the chemical shifts of directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), providing crucial information about the connectivity of different functional groups and substructures within the molecule.

ROESY (or the related NOESY) experiments detect through-space interactions between protons that are in close proximity, which is particularly valuable for determining the relative stereochemistry, such as the exo or endo orientation of substituents.

For instance, in a study of an essential oil rich in endo-fenchyl acetate, 2D-NMR techniques, including HSQC, HMBC, and ROESY, were instrumental in confirming the endo configuration. scribd.cominformahealthcare.comresearchgate.net These same principles are applied to confirm the exo configuration in samples containing exo-β-fenchyl acetate.

Table 1: Representative 2D NMR Correlations for Fenchyl Acetate Isomers

| 2D NMR Technique | Type of Information Provided | Application to Fenchyl Acetate Stereochemistry |

| HSQC | Direct ¹H-¹³C correlations | Assigns protonated carbons in the bicyclic framework. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity, including the position of the acetate group. |

| ROESY/NOESY | Through-space ¹H-¹H correlations | Differentiates between exo and endo isomers based on spatial proximity of protons. |

This table is a generalized representation. Specific chemical shifts and correlations would be determined from the actual spectra of the isolated compound.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful techniques for determining the absolute configuration of chiral compounds. dokumen.pub

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly suited for this purpose. aps.orgjascoinc.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Since all organic molecules absorb in the infrared region, VCD does not require the presence of a chromophore. jascoinc.com The experimental VCD spectrum of a chiral molecule can be compared with the theoretically calculated spectra for its possible enantiomers to determine its absolute configuration. researchgate.netresearchgate.net This technique is highly sensitive to the three-dimensional structure of a molecule, making it an excellent tool for distinguishing between stereoisomers. ugent.benih.gov

Electronic Circular Dichroism (ECD) , which operates in the ultraviolet-visible region, measures the differential absorption of circularly polarized light by chromophores within a molecule. aps.org While fenchyl acetate itself has a relatively weak chromophore (the ester group), ECD can still provide valuable information for stereochemical assignment, especially when comparing a series of related compounds.

The combination of experimental VCD and ECD data with quantum chemical calculations provides a robust method for the unambiguous assignment of the absolute stereochemistry of complex molecules like exo-β-fenchyl acetate. researchgate.net

Table 2: Chiroptical Spectroscopy Techniques for Stereochemical Analysis

| Technique | Principle | Application to exo-β-Fenchyl Acetate |

| VCD | Differential absorption of left and right circularly polarized infrared light. jascoinc.com | Determination of absolute configuration by comparing experimental and calculated spectra. researchgate.net |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. aps.org | Complements VCD in confirming the absolute stereochemistry. |

This table provides a summary of the principles and applications of these chiroptical techniques.

Optical Rotation Studies

The optical activity of a chiral compound, such as exo-β-fenchyl acetate, is a defining physical property that is determined by its specific three-dimensional structure. The direction and magnitude of the rotation of plane-polarized light are used to characterize the different enantiomers of a substance. Research and analysis of fenchyl acetate and its isomers have reported various optical rotation values.

A commercial mixture of α- and β-fenchyl acetate has been reported to have a specific rotation of [α]22/D +54° (neat). sigmaaldrich.comchemicalbook.com Another source indicates a range of +45.00 to +55.00 for what is described as a racemic mixture of fenchyl acetate. thegoodscentscompany.com Furthermore, an analysis of an essential oil containing a small percentage (0.27%) of exo-fenchyl acetate showed an optical rotation of +1.36 at 20°C for the oil itself. lgbotanicals.com The laevorotatory enantiomer of the related endo-fenchyl acetate has been identified as the major or single compound in the essential oil of Strobilanthes sessilis. researchgate.net

| Substance | Reported Optical Rotation | Temperature (°C) | Conditions | Source |

|---|---|---|---|---|

| Fenchyl acetate (mixture of α- and β-) | [α]D +54° | 22 | neat | sigmaaldrich.comchemicalbook.com |

| Fenchyl acetate (racemate) | +45.00 to +55.00 | Not specified | Not specified | thegoodscentscompany.com |

| Essential oil containing 0.27% exo-Fenchyl acetate | +1.36 | 20 | Not specified | lgbotanicals.com |

Occurrence and Distribution of Exo β Fenchyl Acetate in Biological Systems

Natural Sources and Phytochemical Profiles

The natural occurrence of exo-β-fenchyl acetate (B1210297) has been documented across different plant families. Its concentration and the accompanying chemical constituents can vary significantly based on the plant species, geographical origin, part of the plant used for extraction (e.g., leaves, rhizomes, roots), and developmental stage.

Detection in Essential Oils of Plant Species

Alpinia Species (e.g., Alpinia calcarata, Alpinia galanga, Alpinia speciosa)

The genus Alpinia, belonging to the ginger family (Zingiberaceae), is a notable source of exo-β-fenchyl acetate. In Alpinia calcarata, the essential oil extracted from the roots has been found to contain exo-fenchyl acetate as a major constituent. nih.gov One analysis of rhizome oil from A. calcarata grown in India identified β-fenchyl acetate at a concentration of 12.9%, with 1,8-cineole (35.9%) being another major component. thegoodscentscompany.comcu.edu.eg Further research has confirmed that exo-fenchyl acetate, along with its endo-isomer, are unique and characteristic marker compounds for the rhizome essential oils of this species. researchgate.net In one study, the rhizome oil of A. calcarata contained a small percentage of exo-fenchyl acetate (0.10%), while the endo-isomer was significantly more abundant (13.12%). turkjps.org

In Alpinia speciosa (also known as Alpinia zerumbet), exo-fenchyl acetate has been identified specifically in the root oil, where its endo-isomer is a more dominant compound (40.1%). areeo.ac.irnih.gov While α-fenchyl acetate has been reported in Alpinia galanga, the presence of the exo-β isomer is less documented in this particular species. ljmu.ac.uk

Table 1: Key Chemical Constituents in the Essential Oil of Alpinia Species Containing exo-β-Fenchyl Acetate

| Plant Species | Plant Part | Key Compounds | Reported Percentage (%) |

| Alpinia calcarata | Rhizome | β-Fenchyl acetate | 12.9 |

| 1,8-Cineole | 35.9 | ||

| Alpinia calcarata | Rhizome | exo-Fenchyl acetate | 0.10 |

| endo-Fenchyl acetate | 13.12 | ||

| 1,8-Cineole | 15.61 | ||

| β-Pinene | 23.52 | ||

| Alpinia speciosa | Root | endo-Fenchyl acetate | 40.1 |

| exo-Fenchyl acetate | Present | ||

| 1,8-Cineole | 11.8 | ||

| Camphene | 7.8 |

Foeniculum vulgare (Fennel)

Fennel (Foeniculum vulgare), a member of the Apiaceae family, is well-known for its aromatic essential oil. Exo-fenchyl acetate is consistently reported as a minor constituent in fennel oil, with its concentration varying. Studies have shown its presence in a range of 0.3% to 3.8%. researchgate.net

Research on wild fennel from Montenegro detected exo-fenchyl acetate at 2.4% in the stem essential oil, which was primarily composed of (E)-anethole (55.7%) and methyl chavicol (7.8%). foreverest.net Similarly, the essential oil from the leaves of Foeniculum vulgare ssp. piperitum growing in Turkey was found to have exo-fenchyl acetate as a main component. foreverest.net An analysis of the volatile compounds from the fruits of this subspecies also identified exo-fenchyl acetate at a level of 1.95%. mdpi.com

Table 2: Phytochemical Profile of Foeniculum vulgare Essential Oil

| Plant Part | Key Compounds | Reported Percentage (%) |

| General | exo-Fenchyl acetate | 0.3 - 3.8 |

| (E)-Anethole | 5.0 - 85.0 | |

| Fenchone (B1672492) | 0.1 - 18.16 | |

| Limonene (B3431351) | 0.1 - 29.07 | |

| Stem | exo-Fenchyl acetate | 2.4 |

| (E)-Anethole | 55.7 | |

| Methyl chavicol | 7.8 | |

| p-Cymene | 3.9 | |

| Fruit (ssp. piperitum) | exo-Fenchyl acetate | 1.95 |

| Methyl chavicol | 47.09 | |

| Limonene | 29.07 | |

| Fenchone | 13.43 |

Ocimum basilicum (Basil)

Basil (Ocimum basilicum) is a chemically diverse species with numerous chemotypes. The presence and concentration of exo-β-fenchyl acetate are dependent on the specific cultivar. For instance, the leaf oil of one particular basil variety was found to contain a significant amount of exo-fenchyl acetate, measured at 10.99%. mdpi-res.com In this chemotype, other major components included estragole (B85927) (52.60%), limonene (13.64%), and fenchone (5.70%). mdpi-res.com

In another study comparing different basil cultivars, exo-fenchyl acetate was detected at a lower concentration of 0.95% in one of the varieties. researchgate.net A study of two other cultivars, 'Kasia' and 'Wala', also identified the presence of exo-fenchyl acetate. This highlights the variability of basil's phytochemical profile.

Table 3: Phytochemical Profile of Ocimum basilicum Leaf Essential Oil (Estragole/Fenchone Chemotype)

| Compound | Reported Percentage (%) |

| Estragole | 52.60 |

| Limonene | 13.64 |

| exo-Fenchyl acetate | 10.99 |

| Fenchone | 5.70 |

| α-Phellandrene | 4.15 |

| endo-Fenchyl acetate | 1.30 |

Juniperus rigida

Juniperus rigida, commonly known as the temple juniper, is a species in the cypress family (Cupressaceae). Its essential oil, particularly from the leaves and terminal branches, is reported to contain fenchyl acetate. While the presence of the compound is established, specific quantitative analyses detailing the exact percentage of the exo-β isomer in J. rigida are limited in the reviewed literature. A study on related Juniperus species detected fenchyl acetate in very low concentrations (0.01-0.03%) but did not find it in the J. rigida samples analyzed in that specific research. researchgate.net The primary constituents in J. rigida essential oil are typically major monoterpenes like α-pinene, germacrene D, and β-caryophyllene, with compositions varying based on geographical location.

Seseli sibiricum

Seseli sibiricum is a plant in the Apiaceae family. Fenchyl acetate has been reported as a constituent of the essential oil of this species. However, similar to Juniperus rigida, detailed phytochemical studies that specifically quantify the percentage of exo-β-fenchyl acetate or provide a comprehensive profile of the essential oil of Seseli sibiricum are not extensively available in the current scientific literature. The genus Seseli is generally known to be rich in coumarins and other essential oils. foreverest.net

Astrodaucus persicus

Astrodaucus persicus (Boiss.) Drude, a plant in the Apiaceae family, is recognized for its aromatic properties and is used traditionally as a food additive in regions of Iran and Turkey. researchgate.net Studies on the essential oil composition of this plant have revealed the presence of exo-β-fenchyl acetate in various plant parts. mazums.ac.ir

One investigation into the chemical constituents of A. persicus from the Taleghan region of Iran identified exo-β-fenchyl acetate as a major compound in the essential oil of the roots, with a concentration of 25.1%. mazums.ac.ir It was also found in the essential oil of the stems and leaves at an even higher concentration of 37.7%. mazums.ac.ir In this particular study, the flowers and fruits did not show significant amounts of this compound, with β-pinene, α-pinene, and α-thujene being the main components. mazums.ac.ir

The following table summarizes the percentage of exo-β-fenchyl acetate found in different parts of Astrodaucus persicus in one study. mazums.ac.ir

| Plant Part | Percentage of exo-β-Fenchyl Acetate |

| Roots | 25.1% |

| Stems and Leaves | 37.7% |

| Flowers and Fruits | Not a major component |

Presence in Other Natural Extracts (e.g., Ginger, Mastic Gum Leaf Oil)

Beyond Astrodaucus persicus, exo-β-fenchyl acetate has been reported in the essential oils of other well-known plants. It is found in ginger (Zingiber officinale), a widely used spice and medicinal plant, and in mastic gum leaf oil, derived from Pistacia lentiscus. chemicalbook.comchemicalbook.com

In a study of essential oils from the leaves, stems, and roots of Zingiber gramineum and Zingiber rufopilosum, two species related to common ginger, exo-fenchyl acetate was detected in the leaf oil of Z. gramineum at a concentration of 1.9% and in the root oil at 0.4%. redalyc.org Another analysis of ginger oil from Malaysia identified exo-fenchyl acetate at 0.59%. maxwellsci.com

Intra-plant Distribution and Accumulation Patterns (e.g., leaves, rhizomes, inflorescences)

The distribution of exo-β-fenchyl acetate is not uniform throughout the plant, indicating specific sites of synthesis and accumulation. As observed in Astrodaucus persicus, the compound is significantly concentrated in the roots and the stem/leaves, while being less prominent in the flowers and fruits. mazums.ac.ir

In the Zingiber genus, the distribution also varies. For instance, in Zingiber gramineum, exo-fenchyl acetate was found in the leaves and roots, but not mentioned as a component of the stem oil. redalyc.org This differential accumulation in various plant organs such as leaves, rhizomes, and inflorescences suggests a specialized physiological or ecological role for the compound in those tissues.

Chemotaxonomic Implications in Plant Genera

The presence and relative abundance of specific chemical compounds, like exo-β-fenchyl acetate, can be used as a chemotaxonomic marker to differentiate between plant species and genera.

Within the genus Astrodaucus, the presence of fenchyl acetate (along with α-pinene) has been suggested as a potential chemotaxonomic marker. nih.gov This implies that these compounds could be characteristic of and consistently found within species of this genus, aiding in their botanical classification. nih.gov For example, fenchyl acetate is a major compound in the essential oil of different parts of Astrodaucus orientalis, a related species. researchgate.net

The utility of exo-β-fenchyl acetate as a chemotaxonomic marker extends to other plant families as well. In the Plantaginaceae family, the presence of fenchyl acetate and fenchol (B156177) in the essential oil of Dizygostemon riparius shows similarities to other oils within the family, suggesting its potential as a chemical marker. museu-goeldi.br

Biosynthetic Pathways and Enzymology of Exo β Fenchyl Acetate

Precursor Terpenoid Biosynthesis Pathways

All terpenoids, including the C10 monoterpenoids, are synthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct and compartmentalized pathways to produce these universal precursors. nih.govfrontiersin.orgfrontiersin.org

The Mevalonate (MVA) Pathway , located in the cytosol, primarily synthesizes IPP and DMAPP for the production of sesquiterpenes (C15) and triterpenes (C30). nih.govfrontiersin.org

The 2-C-Methyl-D-erythritol-4-phosphate (MEP) Pathway , which operates in the plastids, is the primary source of precursors for monoterpenes (C10) and diterpenes (C20). nih.govfrontiersin.org

Since fenchol (B156177), the alcohol precursor to fenchyl acetate (B1210297), is a monoterpenoid, its carbon skeleton originates from the MEP pathway.

The biosynthesis of monoterpenoids is initiated in the plastids. nih.gov The process begins with the condensation of one molecule of IPP and one molecule of DMAPP, both derived from the MEP pathway. This reaction is catalyzed by geranyl diphosphate synthase (GPPS), which forms the C10 intermediate, geranyl diphosphate (GPP). nih.govacs.org GPP is the direct, linear precursor for the vast array of cyclic and acyclic monoterpenes found in nature. nih.govnih.gov

Table 1: Key Intermediates in the Biosynthesis of Monoterpene Precursors

| Intermediate | Abbreviation | Carbon Number | Biosynthetic Pathway | Role |

| Isopentenyl Diphosphate | IPP | C5 | MVA / MEP | Universal terpenoid building block nih.govnih.gov |

| Dimethylallyl Diphosphate | DMAPP | C5 | MVA / MEP | Universal terpenoid building block nih.govnih.gov |

| Geranyl Diphosphate | GPP | C10 | MEP | Direct precursor for monoterpenes nih.govacs.org |

Role of Fenchol Synthase in Monoterpenoid Formation

The formation of the characteristic bicyclic structure of fenchol from the linear GPP is a critical step catalyzed by a class of enzymes known as monoterpene synthases (MTPSs). Specifically, fenchol synthase (FenS) is responsible for this complex cyclization reaction. wikipedia.orgsid.iruniv-boumerdes.dz

Fenchol synthase, classified under EC 4.2.3.10, is a lyase that catalyzes the conversion of geranyl diphosphate into fenchol. wikipedia.org The reaction mechanism is intricate, involving several carbocationic intermediates. The process is initiated by the isomerization of GPP to a bound intermediate, (-)-(3R)-linalyl diphosphate. nih.gov This is followed by a stereospecific cyclization cascade that ultimately forms the fenchyl cation. The reaction is then terminated by the capture of a water molecule, yielding the final alcohol product, fenchol. nih.govacs.org The enzyme maintains strict control over the conformation of the intermediates to ensure the formation of the correct bicyclic scaffold. nih.gov

Enzymatic Acylation Mechanisms and Esterification

The final step in the biosynthesis of exo-β-fenchyl acetate is the esterification of the fenchol hydroxyl group with an acetyl group. This reaction is catalyzed by alcohol acyltransferases (AATs) , a diverse family of enzymes responsible for the formation of volatile esters in many plants. frontiersin.org These enzymes typically utilize acetyl-coenzyme A (acetyl-CoA) as the acyl donor, transferring the acetyl group to the alcohol substrate. frontiersin.orgnih.gov

While the specific AAT responsible for fenchyl acetate synthesis is not as extensively characterized as fenchol synthase, studies on related systems provide a clear model. For instance, AATs have been shown to catalyze the formation of other monoterpenoid esters, such as geranyl acetate and (Z)-3-hexenyl acetate. nih.govfrontiersin.org In vitro, lipases have also been successfully used to catalyze the acetylation of fenchol, demonstrating the feasibility of enzymatic esterification on this sterically hindered secondary alcohol. nih.govresearchgate.net This enzymatic process is a green alternative to chemical synthesis methods, which often require harsh conditions. foreverest.net

Stereochemical Control in Enzymatic Biotransformations

The biosynthesis of natural products is characterized by a high degree of stereochemical precision, and the formation of exo-β-fenchyl acetate is no exception. The "exo-" designation refers to the specific spatial orientation of the acetate group on the bicyclo[2.2.1]heptane ring system. This stereocontrol is exerted at two key stages:

Formation of the Fenchol Backbone: Fenchol synthase directs the cyclization of GPP to produce a specific stereoisomer of fenchol. Studies on (-)-endo-fenchol synthase from fennel have detailed the precise stereochemistry of the isomerization and cyclization steps, demonstrating how the enzyme's active site dictates the final structure of the alcohol. nih.gov The enzyme ensures the formation of the correct fenchyl cation before it is quenched by water. nih.govacs.org

Enantioselective Acylation: The alcohol acyltransferases (or other ester-forming enzymes like lipases) can exhibit high enantioselectivity. They preferentially recognize and catalyze the reaction on a specific enantiomer of fenchol, ensuring that the acetate group is attached in the correct exo position. d-nb.info Studies with other bulky monoterpenols, such as borneol and isoborneol, have shown that esterases can be highly selective, hydrolyzing or forming esters of only one enantiomer from a racemic mixture. d-nb.info This enzymatic discrimination is crucial for producing the specific stereoisomer found in nature.

Genetic and Molecular Basis of Biosynthetic Enzymes

The production of exo-β-fenchyl acetate is ultimately controlled at the genetic level. The genes encoding the key enzymes, fenchol synthase and alcohol acyltransferases, have been the subject of molecular investigation.

Fenchol Synthase (FENS) Genes: Genes for fenchol synthase have been identified and cloned from various plants, including Lavandula pedunculata (LpFENS) and Ocimum basilicum. nih.govrsc.org These genes belong to the large terpene synthase (TPS) gene family. nih.govplos.org Analysis of these genes reveals conserved motifs typical of class I terpene synthases, such as the aspartate-rich DDXXD motif, which is crucial for binding the diphosphate moiety of the GPP substrate and initiating catalysis. nih.govplos.org The expression levels of FENS genes in plants have been shown to correlate with the production of fenchol and its derivatives, indicating that the regulation of gene transcription is a key factor in controlling the quantity of these compounds. sid.irnih.gov

Alcohol Acyltransferase (AAT) Genes: AATs belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases. figshare.com Genome-wide studies in various plants have identified numerous AAT genes. frontiersin.org These genes exhibit diverse expression patterns, with some being specifically expressed in fruits or flowers during ripening, coinciding with the emission of volatile esters. frontiersin.org The identification and functional characterization of the specific AAT gene responsible for fenchyl acetate production would involve isolating candidate genes based on sequence homology and confirming their activity through recombinant protein expression and enzyme assays with fenchol and acetyl-CoA. frontiersin.orgfrontiersin.org

Chemical Synthesis and Derivatization Strategies for Exo β Fenchyl Acetate

Conventional Synthetic Methodologies

Conventional methods for synthesizing exo-β-fenchyl acetate (B1210297) primarily involve the esterification of fenchyl alcohol.

Esterification of Fenchyl Alcohol with Acetic Acid or Acetic Anhydride (B1165640)

The direct esterification of fenchyl alcohol with acetic acid is a traditional method for producing fenchyl acetate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), and requires elevated temperatures, generally between 110-120°C, for several hours. However, this method is often limited by equilibrium constraints, as the water produced during the reaction can shift the equilibrium back towards the reactants, resulting in yields of around 60-70%. To overcome this, an excess of acetic acid is often used. Side reactions, including the dehydration of fenchyl alcohol to form alkenes, can also occur.

A more efficient and common approach involves the use of acetic anhydride. evitachem.comforeverest.netgoogle.com This method avoids the production of water, leading to a more complete reaction and higher yields. The reaction is often catalyzed by an acid and involves heating the mixture. evitachem.comgoogle.com For instance, one patented method describes the synthesis of fenchyl acetate by reacting fenchol (B156177) and acetic anhydride in a specific ratio with a catalyst at high temperatures. google.com This process results in a product with a purity greater than 97.0%. google.com Another preparation method involves the esterification of fenchyl alcohol with acetic anhydride in pyridine. chemicalbook.com

The esterification of α-pinene with acetic anhydride can also lead to the formation of fenchyl acetate as a by-product, alongside the main product, α-terpinyl acetate. orientjchem.org

Table 1: Comparison of Conventional Esterification Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Fenchyl alcohol, Acetic acid | H₂SO₄ or PTSA | 110-120°C, 6-8 hours | Simple reagents | Equilibrium limited, side reactions |

Steglich Esterification Procedures

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered or acid-sensitive substrates. organic-chemistry.orgwikipedia.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govsynarchive.com

The reaction proceeds at room temperature and is tolerant of various functional groups. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a stable urea (B33335) derivative. organic-chemistry.orgwikipedia.org The use of DMAP is crucial to accelerate the reaction and suppress the formation of an N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate. wikipedia.org

This method's mild conditions make it suitable for synthesizing esters that might be difficult to obtain through other methods. wikipedia.org While specific examples of Steglich esterification for exo-β-fenchyl acetate are not extensively detailed in the provided context, its general applicability to complex alcohols suggests its potential for this transformation. nih.gov

Stereoselective Synthesis Approaches

Achieving high stereoselectivity in the synthesis of exo-β-fenchyl acetate is crucial for applications where a specific stereoisomer is required.

Asymmetric Catalysis (e.g., Organocatalysis with Fenchyl Derivatives)

Asymmetric catalysis offers a powerful strategy for controlling stereochemistry during a reaction. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant field in asymmetric synthesis. rsc.org Fenchyl alcohol and its derivatives, being chiral molecules, can be employed as chiral auxiliaries or catalysts in various asymmetric transformations. researchgate.net

For instance, chiral aldehydes, including those derived from chiral BINOL, have been used in asymmetric catalysis to control the stereochemical outcome of reactions involving amino acids and their derivatives. frontiersin.org While not directly synthesizing exo-β-fenchyl acetate, this demonstrates the principle of using chiral molecules to induce asymmetry. The development of new chiral catalysts and the expansion of the "chiral pool" of starting materials are key to advancing asymmetric synthesis. nih.gov

Enantioselective Reduction of Precursor Ketones

A common strategy for the stereoselective synthesis of alcohols is the enantioselective reduction of the corresponding prochiral ketone. In the case of exo-β-fenchyl acetate, the precursor ketone is fenchone (B1672492). The reduction of fenchone can yield a mixture of endo- and exo-fenchyl alcohols. datapdf.com

The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. For example, the reduction of d,l-fenchone has been studied to understand enantioselective processes. datapdf.com The enantiomeric excess of the resulting fenchyl alcohol and the unreacted fenchone can be determined to assess the selectivity of the reduction. datapdf.com The choice of reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, and the reaction conditions are critical for controlling the stereochemical outcome. evitachem.com

Table 2: Products of Fenchone Reduction

| Product | Stereochemistry |

|---|---|

| exo-Fenchyl alcohol | exo |

Palladium-Catalyzed Transformations in Terpene Chemistry

Palladium-catalyzed reactions are versatile tools in organic synthesis, including the functionalization of terpenes. researchgate.netmdpi.commdpi.com These reactions can be used to introduce various functional groups with high chemo-, enantio-, and diastereoselectivity. researchgate.net

Palladium-catalyzed allylic oxidation is a well-established method for introducing an oxygen functionality at an allylic position. mdpi.com While not a direct synthesis of exo-β-fenchyl acetate from fenchyl alcohol, this type of transformation is relevant to the broader chemistry of terpenes. The reaction often proceeds through the formation of a π-allyl palladium complex, which can then be attacked by a nucleophile, such as an acetate ion, to form the corresponding allylic acetate. mdpi.com

Furthermore, palladium-catalyzed cyclization strategies have been developed for the synthesis of complex terpenes. researchgate.net These methods offer mild reaction conditions, excellent functional group tolerance, and stereocontrol. researchgate.net Palladium-catalyzed carbonylation reactions of terpenes also provide a route to carboxylic acid derivatives. researchgate.net These advanced catalytic methods highlight the potential for developing novel and efficient stereoselective syntheses of terpene derivatives like exo-β-fenchyl acetate.

Enzymatic Synthesis and Kinetic Resolution

The enzymatic synthesis of exo-β-fenchyl acetate and other fenchyl esters represents a green and highly selective alternative to traditional chemical methods. This approach primarily utilizes lipases for catalysis, offering mild reaction conditions and high stereoselectivity.

Lipases, a class of α/β-hydrolase-fold enzymes, are widely employed for the synthesis and kinetic resolution of fenchyl esters. d-nb.info These enzymes can catalyze esterification, transesterification, and hydrolysis reactions. The kinetic resolution of racemic fenchol or its esters allows for the separation of enantiomers, which is crucial as different stereoisomers often possess distinct biological activities and aroma profiles. mdpi.com

The choice of lipase (B570770), acyl donor, and reaction solvent significantly influences the reaction's efficiency and stereoselectivity. scirp.org For instance, in the kinetic resolution of racemic monoterpenols, while many commercial lipases show low enantioselectivity, enzymes like Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have demonstrated high enantioselectivity (E > 100) towards the butyryl esters of fenchol, isoborneol, and borneol. d-nb.info The enantioselectivity was observed to increase with the longer chain length of the acyl moiety. d-nb.inforesearchgate.net

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred due to their enhanced stability and reusability. scirp.orgresearchgate.net Solvent-free systems or the use of non-polar organic solvents like hexane (B92381) are common to minimize side reactions and facilitate product recovery. scirp.orgnih.gov The enzymatic synthesis of fenchyl acetate typically involves the reaction of fenchol with an acyl donor, such as acetic anhydride or vinyl acetate. researchgate.net The use of vinyl esters as acyl donors can make the reaction irreversible, leading to higher yields. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Fenchyl Butyrate and Related Terpenyl Esters This table summarizes the enantioselectivity (E-value) of different esterases in the kinetic resolution of various racemic terpenyl butyrates. Data adapted from a study on the kinetic resolution of monoterpenol esters. d-nb.info

| Entry | Substrate | Enzyme | E-value |

| 1 | rac-isobornyl butyrate | EstB | >100 |

| 2 | rac-bornyl butyrate | EstC | >100 |

| 3 | rac-fenchyl butyrate | EstB | 6 |

Engineering of Biocatalysts for Improved Stereoselectivity

While naturally occurring lipases can be effective, their performance is not always optimal for specific substrates like the sterically hindered fenchol. d-nb.info Protein engineering and directed evolution techniques are therefore employed to enhance the stereoselectivity, activity, and stability of these biocatalysts. researchgate.net

Rational design, which involves site-directed mutagenesis of amino acid residues within the enzyme's active site, can be used to create more robust and versatile biocatalysts. researchgate.net The active site of a lipase typically contains a "catalytic triad" of serine, histidine, and aspartate residues. mdpi.com Modifying the amino acids around this triad (B1167595) can alter the shape and hydrophobicity of the active site, thereby improving its affinity and selectivity for a target substrate.

Advances in molecular biology have made it possible to create biocatalysts with improved properties for industrial applications. researchgate.net For example, by altering the substrate-binding pocket, it is possible to enhance the enzyme's ability to accommodate bulky molecules like fenchol, leading to higher reaction rates and improved enantioselectivity. The development of these engineered enzymes is crucial for the efficient and sustainable production of enantiomerically pure exo-β-fenchyl acetate.

Advanced Synthetic Methodologies

Beyond enzymatic methods, advanced organic synthesis strategies are utilized for the preparation of fenchyl-substituted derivatives, offering pathways to novel compounds with unique properties.

The Barton-Kellogg reaction is a powerful tool for the synthesis of sterically hindered alkenes. wikipedia.org This reaction involves the coupling of a diazo compound with a thioketone to form a thiadiazoline intermediate, which then extrudes nitrogen and sulfur to yield the desired alkene. wikipedia.org This methodology has been successfully applied to the synthesis of fenchyl-substituted alkenes and enol-ethers. researchgate.netsbq.org.br

For instance, the reaction of thiofenchone (derived from fenchone) with a diazo compound can produce fenchyl-substituted alkenes. researchgate.net A modified Barton-Kellogg procedure, involving the coupling of a substituted thionoester with 2-diazofenchone, has been used to afford highly hindered olefins and enol-ethers in good yields. researchgate.net This reaction provides a route to complex molecules incorporating the fenchyl scaffold, which can serve as precursors for further derivatization.

The primary advantage of the Barton-Kellogg reaction is its ability to facilitate the cross-coupling of two different ketone-derived precursors, allowing for the synthesis of a wide range of substituted alkenes that might be inaccessible through other methods like the McMurry reaction. wikipedia.org

The derivatization of terpenes, including fenchol and its parent compound α-pinene, often benefits from the use of multicomponent catalytic systems. These systems can involve a combination of catalysts to promote tandem or cascade reactions, leading to complex molecular architectures in a single pot.

For example, in the valorization of terpenes, catalytic systems are being developed for reactions such as amination, hydroformylation, and oxidation. mdpi.comrsc.org Hydroaminomethylation, a tandem reaction combining hydroformylation and reductive amination, can be catalyzed by a single catalyst to produce amines from terpenes. mdpi.com

In the context of producing fenchyl derivatives, a multicomponent system could involve a metal catalyst for an initial transformation of a fenchane-containing starting material, followed by an enzymatic step for selective functionalization. The integration of metal catalysis with biocatalysis, such as in dynamic kinetic resolution (DKR), is a powerful strategy. mdpi.com In DKR of a racemic alcohol, a lipase selectively acylates one enantiomer, while a metal catalyst continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the acylated product. mdpi.com Such integrated catalytic approaches are at the forefront of developing efficient and sustainable methods for the synthesis of valuable terpene derivatives like exo-β-fenchyl acetate.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is fundamental to the analysis of exo-beta-fenchyl acetate (B1210297), enabling its separation from a complex matrix and its isomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is the most prevalent and powerful technique for the analysis of volatile compounds like exo-beta-fenchyl acetate. amecj.comresearchgate.netcabidigitallibrary.org This method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. postnova.com

In a typical GC-MS analysis of essential oils, a sample is injected into the GC system where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized compounds through a long, thin capillary column. jmaterenvironsci.comsid.ir The choice of the capillary column's stationary phase is critical for effective separation. Non-polar columns, such as those with a dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), are commonly used. amecj.comresearchgate.net The temperature of the column is gradually increased over time (a temperature program) to facilitate the sequential elution of compounds from the column. amecj.comjmaterenvironsci.com

Once separated by the GC, the individual compounds enter the mass spectrometer, which ionizes them, typically through electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). jmaterenvironsci.comsid.ir The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries for identification. cabidigitallibrary.orgsid.ir Exo-beta-fenchyl acetate has been identified in various essential oils using this technique, including those from Alpinia calcarata and Juniperus oxycedrus. cabidigitallibrary.orgresearchgate.net

The following table summarizes typical GC-MS parameters used for the analysis of essential oils containing fenchyl acetate isomers.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | HP-5MS, DB-5, or similar (e.g., cross-linked 5% PH ME siloxane) | amecj.comsid.ir |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | amecj.comsid.ir |

| Carrier Gas | Helium | jmaterenvironsci.comsid.ir |

| Temperature Program | Initial temp 40-60°C, ramped to 220-280°C at 3-5°C/min | amecj.comjmaterenvironsci.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | jmaterenvironsci.comsid.ir |

| Mass Range | m/z 40-600 | cabidigitallibrary.org |

Chiral Gas Chromatography

Fenchyl acetate exists as multiple stereoisomers, including endo and exo forms, which themselves can be chiral. Standard GC columns often cannot separate these enantiomers. Chiral gas chromatography utilizes a special stationary phase, typically containing a derivatized cyclodextrin, to achieve separation of enantiomers. gcms.cz

For instance, a β-cyclodextrin-based chiral column can be used to resolve different enantiomers of fenchyl acetate. This is crucial for determining the enantiomeric distribution of the compound in a natural product, which can be indicative of its origin and authenticity. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Retention Indices (RI) for Identification

Retention indices are a valuable tool for the identification of compounds in GC, providing a more reliable measure than retention time alone, as they are less susceptible to variations in analytical conditions. The Kovats Retention Index (RI) system is widely used, which normalizes the retention time of a compound to those of a series of n-alkane standards run under the same conditions. glsciences.com

The retention index of a compound is a function of the stationary phase polarity and the temperature program. For exo-beta-fenchyl acetate, reported retention indices on non-polar columns (like DB-5) are typically in the range of 1222 to 1237. jmaterenvironsci.comnih.govdiabloanalytical.com On polar stationary phases, the retention index will be significantly different. nist.gov Comparing the experimentally determined RI of an unknown peak to a database of known RIs is a standard method for tentative identification in GC-MS analysis. researchgate.net

The following table presents a selection of reported retention indices for exo-beta-fenchyl acetate on different GC columns.

| Compound | Stationary Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| exo-beta-Fenchyl acetate | Standard non-polar | 1222 | nih.gov |

| exo-Fenchyl acetate | DB-5 | 1237 | jmaterenvironsci.com |

| exo-Fenchyl acetate | Not specified | 1229 | diabloanalytical.com |

| exo-Fenchyl acetate | HP-5MS | 1230 | sid.ir |

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) provides critical information for the structural elucidation of exo-beta-fenchyl acetate by analyzing its fragmentation pattern upon ionization. nist.gov In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M+). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions.

The mass spectrum of fenchyl acetate (isomers not always specified in library data) shows a molecular ion peak at m/z 196, corresponding to its molecular weight. researchgate.netnih.gov A key fragmentation pathway for esters is the loss of the alkoxy group or the acyl group. For acetate esters, a prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH3CO]+. Another significant fragmentation involves the loss of acetic acid (60 Da) from the molecular ion, leading to a peak at m/z 136. The base peak, which is the most intense peak in the spectrum, for fenchyl acetate is often at m/z 81 or 82. nih.gov

The following table details some of the key mass spectral fragments for fenchyl acetate.

| m/z | Relative Intensity | Proposed Fragment | Reference |

|---|---|---|---|

| 196 | Variable | [M]+ (Molecular Ion) | researchgate.net |

| 136 | Variable | [M - CH3COOH]+ | nih.gov |

| 135 | 34% | [C10H15]+ | nih.gov |

| 82 | ~100% (Base Peak) | [C6H10]+ | nih.gov |

| 81 | 42% | [C6H9]+ | nih.gov |

| 43 | Significant | [CH3CO]+ | miamioh.edu |

| 42 | 76% | [C3H6]+ | nih.gov |

Complementary Spectroscopic Techniques

While GC-MS is the workhorse for analysis, other spectroscopic techniques provide complementary information for the definitive characterization of exo-beta-fenchyl acetate.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nist.gov The IR spectrum of exo-beta-fenchyl acetate will exhibit characteristic absorption bands corresponding to its ester functionality. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an ester. Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching and bending vibrations of the bicyclic ring system and the methyl groups. nih.gov

X-ray Crystallography for Related Fenchone (B1672492) Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic structure of a crystalline solid. In the context of fenchone-related compounds, this technique is instrumental in unambiguously establishing the absolute configuration and stereochemical details of complex derivatives.

A notable application of this methodology is found in the characterization of novel cannabinoid-type derivatives synthesized from (1S,4R)-(+)-fenchone and (1R,4S)-(−)-fenchone. mdpi.comresearchgate.net In this research, fenchones were coupled with various resorcinols and phenols to create new chemical entities. mdpi.com The subsequent structural elucidation of these synthesized molecules was crucial, and for four of the derivatives, the absolute configurations were conclusively determined using single-crystal X-ray diffraction. mdpi.comhuji.ac.ilhuji.ac.ilnih.gov

The process involved synthesizing the fenchone-resorcinol analogs, which were then subjected to further chemical modifications such as fluorination and demethylation. mdpi.comnih.gov The complexity of the resulting molecules, which included multiple stereocenters, necessitated a powerful analytical technique to confirm their precise spatial arrangement. X-ray crystallography provided the necessary detailed structural information, confirming the intended synthesis outcomes and providing a solid structural basis for understanding their biological activities. mdpi.comresearchgate.net For instance, the analysis helped to elucidate the binding interactions of a lead compound within the CB2 receptor binding site. mdpi.comnih.gov

The characterization of these fenchone derivatives was also supported by other analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS). mdpi.com However, X-ray diffraction was the key technique for determining the absolute configuration. mdpi.com

Table 1: Research Findings on X-ray Crystallography of Fenchone Derivatives

| Starting Material | Derivative Class | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| (1S,4R)-(+)-Fenchone and (1R,4S)-(−)-Fenchone | Fenchone-resorcinol/phenol analogs | Single-crystal X-ray diffraction | Determination of the absolute configurations of four synthesized derivatives. | mdpi.comresearchgate.nethuji.ac.ilhuji.ac.ilnih.gov |

Table of Mentioned Compounds

Ecological and Biological Significance in Interspecies Interactions

Role in Plant-Insect Interactions

The presence of exo-beta-fenchyl acetate (B1210297) in the volatile profiles of certain plants is integral to their interactions with the insect world. It functions within the complex chemical language that governs relationships between flora and fauna.

Plants release a wide array of volatile organic compounds (VOCs) into the atmosphere, which serve various ecological functions. nih.gov These blends of volatiles, often induced by environmental stressors like herbivory, are known as herbivore-induced plant volatiles (HIPVs). nih.gov They are crucial in mediating interactions between plants and arthropods, as well as other organisms within an ecosystem. nih.gov The specific composition of these volatile profiles can vary depending on the plant species, the type of herbivore, and various environmental conditions. nih.gov

Exo-beta-fenchyl acetate has been identified as a constituent of the essential oils of several plant species. For instance, it is a dominant compound in the essential oil of Leutea glaucopruinosa, where it is found alongside other monoterpenes like α-pinene and sabinene. grafiati.comresearchgate.net It is also present, albeit in smaller quantities, in the essential oil from the stems of wild fennel (Foeniculum vulgare), where it constitutes about 2.4% of the oil. mdpi.com Its presence has also been noted in other plants, including Alpinia speciosa root oil and certain varieties of fennel. grafiati.commdpi.com The emission of such compounds is a key aspect of a plant's chemical phenotype, influencing its ecological niche and interactions.

Volatile compounds emitted by plants act as crucial semiochemicals—chemicals that convey signals between organisms. up.ac.za These signals can influence various insect behaviors, including host plant location, feeding, and oviposition (egg-laying). frontiersin.org Herbivorous insects, for example, often rely on specific blends of plant volatiles to locate their host plants. researchgate.net

While direct studies focusing exclusively on the behavioral effects of pure exo-beta-fenchyl acetate are limited, its role can be inferred from its presence in volatile blends that affect insect behavior and the activity of structurally related compounds. For example, fenchyl alcohol, a related monoterpenoid, has been shown to act as an anti-attractant for the western pine beetle, Dendroctonus brevicomis, reducing the number of beetles caught in pheromone-baited traps. up.ac.zaresearchgate.net This suggests that compounds within the fenchyl chemical family can play a deterrent role.

Chemical Ecology of Plant Volatiles

Contribution to Chemical Communication within Ecosystems

The release of volatile compounds like exo-beta-fenchyl acetate contributes to the intricate network of chemical communication that permeates ecosystems. nih.gov These chemical cues, often referred to as allelochemicals, mediate interactions not only between plants and insects but also between plants and other plants, and between plants and microorganisms. nih.govresearchgate.net

For example, volatile compounds released by one plant can be perceived by neighboring plants, potentially priming their defenses against upcoming threats. nih.gov The essential oil of Ambrosia trifida, which contains the related compound endo-fenchyl acetate, has demonstrated allelopathic potential, affecting the germination and growth of other plants. researchgate.net As a component of these complex volatile bouquets, exo-beta-fenchyl acetate is part of the chemical "language" that shapes community structure and ecological dynamics.

Biological Activities in Non-Human Organisms (excluding direct human pharmacology)

Beyond its role in signaling, exo-beta-fenchyl acetate, as a constituent of essential oils, exhibits direct biological effects on various non-human organisms.

Essential oils containing fenchyl acetate have demonstrated notable larvicidal properties, particularly against mosquito species that are vectors for various diseases. This activity is crucial for the development of natural and potentially more environmentally benign insecticides.

A study on the essential oil of Dizygostemon riparius, which is rich in endo-fenchyl acetate, showed significant larvicidal activity against the larvae of Aedes albopictus, a known arbovirus vector. researchgate.netmuseu-goeldi.br In this research, pure fenchyl acetate standards were also tested, revealing a dose-dependent effect on larval mortality. museu-goeldi.br At a concentration of 300 mg/L, fenchyl acetate caused 42.0% mortality, which increased to 96.0% mortality at a concentration of 900 mg/L. researchgate.netmuseu-goeldi.br

Similarly, the essential oil from the roots of Alpinia breviligulata, which contains endo-fenchyl acetate, showed larvicidal activity against Aedes aegypti and Aedes albopictus mosquitoes. grafiati.com Essential oils from Daucus carota (wild carrot) and Foeniculum vulgare (fennel), which can contain fenchyl acetate, were also found to be highly effective against the larvae of Culex pipiens. semanticscholar.org These findings highlight the potential of essential oils containing exo-beta-fenchyl acetate and its isomers as components in the formulation of new bio-insecticides. museu-goeldi.brsemanticscholar.org

Computational Chemistry and Theoretical Studies of Exo β Fenchyl Acetate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

The complexity of chemical systems often necessitates a hybrid approach, combining the accuracy of Quantum Mechanics (QM) for a specific region of interest (e.g., the reactive center) with the efficiency of Molecular Mechanics (MM) for the larger environment. This is particularly relevant for studying enzymatic reactions or complex molecular assemblies involving exo-β-fenchyl acetate (B1210297).

Hybrid QM/MM methods, such as the Integrated Molecular Orbital and Molecular Mechanics (IMOMM) and the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approaches, have been successfully applied to study related systems. For instance, the IMOMM(Becke3LYP:MM3) method has been used to investigate the mechanism of enantioselective reactions. nih.gov Similarly, ONIOM methods have been employed to optimize transition structures in catalyzed reactions, providing insights into enantioselectivity. beilstein-journals.org These studies calculate the energies of transition states, which helps explain the observed product ratios. For example, in a study on allylic substitutions with a fenchol-based ligand, the two most stable transition structures were optimized using an ONIOM(B3LYP/SDD(+ECP)(Pd)/6-31G*(C, H, O, N, P):UFF) method, with the small energy difference between them (0.2-0.5 kcal/mol) corresponding to the experimentally observed product enantiomeric excess. beilstein-journals.org

Molecular dynamics (MD) simulations are another crucial computational tool. MD simulations have been used to explore the dynamic behavior of ligands in binding pockets, where parts of the system, like amino acid side chains and the ligand, are allowed to move freely. nih.gov Such simulations can reveal important interactions, like hydrogen bonding, that stabilize a ligand within a biological receptor. nih.gov The era of exascale computing, which leverages heterogeneous architectures including GPUs, is further expanding the capabilities of these simulations, though it requires significant adaptation of existing software and algorithms. arxiv.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules like exo-β-fenchyl acetate. DFT calculations are instrumental in understanding reaction mechanisms, conformational preferences, and spectroscopic characteristics. beilstein-journals.orgresearchgate.net

DFT methods are extensively used to determine the most stable three-dimensional structures (conformations) of molecules by finding the lowest energy arrangements of atoms. For flexible molecules or those involved in complex reactions, a thorough conformational analysis is critical.

Systematic conformational analyses of transition structures using DFT help to identify the most energetically favorable pathways for a reaction. beilstein-journals.org For example, DFT has been used to perform conformational analysis and generate geometrically optimized structures of various organic molecules, which is a crucial step before predicting other properties or reaction outcomes. beilstein-journals.org In a study of a complex molecular cage, DFT calculations were used to determine the relative energies and key structural parameters of different conformers. rsc.org This type of analysis provides a foundational understanding of the molecule's preferred shapes, which influences its physical properties and reactivity.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | N1···Ag Distance (Å) |

|---|---|---|---|

| (P,M,P) | 0.00 | 124.26 ~ 126.38 | 2.1692 ~ 2.1743 |

| (M,P,M) | 0.09 | 46.96 ~ 48.16 | 2.1693 ~ 2.1726 |

| (P,P,P) | 4.36 | 54.61 ~ 58.69 | 2.1716 ~ 2.1742 |

| (M,M,M) | 4.39 | 113.42 ~ 116.99 | 2.1706 ~ 2.1740 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.

One notable application is the calculation of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the computation of NMR chemical shifts and coupling constants. researchgate.net This approach is particularly valuable for complex molecules like terpenes, where proton signals can be difficult to assign experimentally. By calculating these parameters for DFT-optimized minimum energy conformations, a complete and accurate assignment of NMR spectra can be achieved. researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy is another area where DFT plays a crucial role. The absolute configuration of chiral molecules can be determined by comparing experimental VCD spectra with those predicted by DFT calculations. rsc.org For instance, the absolute configuration of various monoterpenes has been secured by DFT calculations at the B3PW91/PCM(CHCl3)/6-311G(d,p) level of theory, which also allows for the assignment of the vibrational origin of specific spectral bands. rsc.org

| Technique | Molecule Type | Observed Feature | Computational Method | Reference |

|---|---|---|---|---|

| NMR | endo-Fenchyl Acetate | Complete ¹H-NMR assignment | GIAO/DFT | researchgate.net |

| VCD | Fenchane (B1212791) Monoterpenes | Characteristic C-H bending bands | DFT (B3PW91) | rsc.org |

Structural Optimization and Conformational Analysis

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a reaction, revealing its mechanism.

Studies on the oxidation of fenchyl acetate by enzymes like Cytochrome P450 (CYP) have benefited from computational approaches. For example, monoterpenoid acetates are known to be oxidized by CYP101B1 with high efficiency. adelaide.edu.au Fenchyl acetate is selectively oxidized to 5-exo-hydroxyfenchyl acetate at a high rate. adelaide.edu.au Computational modeling can help elucidate the specific interactions within the enzyme's active site that lead to this high selectivity and efficiency.

Computational studies on related bicyclic systems, such as fenchone (B1672492) and camphor, have clarified complex rearrangement mechanisms. These investigations confirm theoretically proposed, highly concerted Wagner-Meerwein and hydride shifts, and have helped resolve the kinetics and activation parameters for various steps in these rearrangements. core.ac.ukcaltech.edu DFT calculations have also been used to examine hypothetical mechanisms in Diels-Alder reactions, such as retro-homo-Diels-Alder pathways, by evaluating the transition states of competing routes. researchgate.net

Computational Approaches to Enantioselectivity Rationalization

Understanding and predicting the outcome of asymmetric reactions is a major goal in modern chemistry. Computational methods provide a framework for rationalizing the origins of enantioselectivity by analyzing the transition states leading to different stereoisomeric products.

In palladium-catalyzed allylic substitutions, fenchol-based ligands can induce high enantioselectivity. beilstein-journals.org Computational transition structure analyses are used to understand why one enantiomer is formed preferentially. By modeling the reaction with different ligands and substrates, researchers can pinpoint the steric and electronic interactions responsible for chiral induction. beilstein-journals.org For instance, analysis of Pd-FENOP catalyst transition states showed that a slight energy preference (0.2 kcal/mol) for one pathway explains the formation of the major R-alkylation product. beilstein-journals.org

Similarly, QM/MM studies on vanadium-catalyzed oxidations have successfully reproduced experimental trends in enantioselectivity. nih.gov By systematically studying different catalyst conformers and their associated transition states, these computational models can explain the significant effects that subtle changes in ligand structure have on the stereochemical outcome of the reaction. nih.gov DFT computations, sometimes coupled with Natural Bond Orbital (NBO) analysis, are also used to explain how modifications to a catalyst, such as the introduction of fluorine atoms, can switch the enantioselectivity of a reaction. uni-koeln.de

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of fenchyl acetate (B1210297), including the exo-beta form, presents a significant challenge due to the molecule's complex bicyclic structure and multiple chiral centers. nist.govnist.gov While methods for the synthesis of fenchyl acetate isomers exist, often as part of the production of other compounds like camphor, the development of highly stereoselective pathways to isolate exo-beta-fenchyl acetate is a key area for future research. d-nb.info

Current synthetic approaches often result in a mixture of isomers, necessitating complex separation techniques. nist.govchemicalbook.com Future research will likely focus on the design and implementation of novel catalytic systems that can control the stereochemical outcome of the esterification of fenchol (B156177). This could involve the use of chiral catalysts, enzymatic resolutions, or advanced asymmetric synthesis strategies to achieve high yields of the desired exo-beta isomer. rsc.org The development of such pathways would not only provide a reliable source of this specific compound for further study but also contribute to the broader field of stereoselective synthesis.

Table 1: Stereoisomers of Fenchyl Acetate

| Stereoisomer | IUPAC Name |

|---|---|

| exo-Fenchyl acetate | [(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

| endo-Fenchyl acetate | [(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl] acetate |

| α-Fenchyl acetate | [(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl] acetate |

| β-Fenchyl acetate, exo- | [(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

This table is based on information from the NIST WebBook and PubChem. nist.govnist.govnist.govnih.gov

Discovery and Characterization of New Biosynthetic Enzymes

Exo-beta-fenchyl acetate is a naturally occurring compound found in various plants, often as a component of their essential oils. nih.govgrafiati.com The biosynthesis of this and other monoterpenoids involves a series of enzymatic reactions. While the general pathways for monoterpene synthesis are understood, the specific enzymes responsible for the final esterification step to produce fenchyl acetate isomers, and particularly the stereoselectivity for the exo-beta form, are not well characterized.

Future research should aim to identify and characterize the specific acyltransferases or other enzymes that catalyze the formation of exo-beta-fenchyl acetate in plants. This would involve techniques such as genome mining, transcriptomics, and proteomics to identify candidate genes and enzymes from plants known to produce this compound. Subsequent in vitro and in vivo studies could then confirm the function and stereoselectivity of these enzymes. Understanding the enzymatic basis of exo-beta-fenchyl acetate biosynthesis could pave the way for its biotechnological production.

Elucidation of Broader Ecological Roles and Mechanisms of Action

The presence of exo-beta-fenchyl acetate in plant essential oils suggests it plays a role in the plant's interactions with its environment. nih.gov These roles could include defense against herbivores, pathogens, or competitors, as well as attracting pollinators or other beneficial organisms. While some studies have investigated the general biological activities of essential oils containing fenchyl acetate, the specific ecological functions of the exo-beta isomer are largely unknown. nih.govnih.gov

Future research should focus on targeted ecological studies to elucidate the specific roles of exo-beta-fenchyl acetate. This could involve laboratory and field-based experiments to test its effects on various insects, microbes, and other plants. Furthermore, investigating the molecular mechanisms by which it exerts these effects will be crucial. For instance, does it act as a neurotoxin to insects, an antimicrobial agent, or an allelopathic compound? Answering these questions will provide a more complete picture of the chemical ecology of this compound.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of specific isomers like exo-beta-fenchyl acetate within complex mixtures of essential oils can be challenging. nih.govmdpi.com While gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, advancements in analytical techniques can further enhance our ability to analyze this compound, particularly at trace levels. benthamopenarchives.comdiabloanalytical.com

Future research could explore the application of advanced analytical techniques for the analysis of exo-beta-fenchyl acetate. This includes multidimensional gas chromatography (GCxGC) for improved separation of isomers, as well as the use of chiral columns to differentiate between enantiomers. researchgate.net Furthermore, the integration of these techniques into metabolomics workflows will allow for a more comprehensive understanding of the distribution and regulation of exo-beta-fenchyl acetate and related metabolites within different plant tissues and in response to various environmental stimuli. mdpi.com

Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational modeling offers a powerful tool to complement experimental studies by providing insights into the structure, properties, and interactions of molecules. smolecule.com For exo-beta-fenchyl acetate, computational methods can be employed to predict its chemical reactivity, spectroscopic properties, and potential interactions with biological targets.

Future research in this area could involve the use of quantum mechanical calculations to investigate the mechanisms of its synthesis and degradation. Molecular docking and molecular dynamics simulations could be used to predict its binding affinity and mode of interaction with specific enzymes or receptors, helping to elucidate its mechanism of action at a molecular level. nih.gov These computational approaches can guide experimental design and accelerate the discovery of new applications for exo-beta-fenchyl acetate.

Table 2: Chemical Identifiers for beta-Fenchyl acetate, exo-

| Identifier | Value |

|---|---|

| CAS Number | 76109-40-5 |

| PubChem CID | 156660 |

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

This data is compiled from PubChem. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| exo-beta-Fenchyl acetate |

| Fenchyl acetate |

| endo-Fenchyl acetate |

| α-Fenchyl acetate |

| α-Isofenchyl acetate |

| Camphor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.